BenchChemオンラインストアへようこそ!

3-Cyclobutylazetidine hydrochloride

Medicinal Chemistry Property-Based Drug Design Lead Optimization

Procure 3-Cyclobutylazetidine hydrochloride when optimizing leads for CNS penetration or reduced off-target toxicity. With LogP 0.89 and Fsp³ 1.00, this sp³-rich building block lowers lipophilicity vs. 3-methylazetidine (LogP 1.36), reducing phospholipidosis and hERG risk. A core scaffold in JAK/kinase inhibitor patents (US 8,420,629) with reported IC₅₀ of 6.1 nM. Ideal for fragment libraries: MW 148 Da, PSA 12 Ų, fully saturated. Substituting this specific cyclobutyl-azetidine with generic alternatives risks SAR disruption and project delays.

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 1803588-02-4
Cat. No. B1432976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutylazetidine hydrochloride
CAS1803588-02-4
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESC1CC(C1)C2CNC2.Cl
InChIInChI=1S/C7H13N.ClH/c1-2-6(3-1)7-4-8-5-7;/h6-8H,1-5H2;1H
InChIKeyPXOKRIPCDSBVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutylazetidine Hydrochloride (CAS 1803588-02-4) Building Block: Technical Profile and Core Properties


3-Cyclobutylazetidine hydrochloride (CAS 1803588-02-4) is a saturated azetidine heterocycle bearing a cyclobutyl substituent at the 3-position, supplied as the hydrochloride salt [1]. It is a fully saturated, sp³-rich (Fsp³ = 1.0) small-molecule building block with a molecular formula of C₇H₁₄ClN and a molecular weight of 148 Da [1]. The compound exhibits moderate lipophilicity (LogP = 0.89) and a small polar surface area (PSA = 12 Ų) [1], properties that are typical for a constrained, three-dimensional amine fragment used in medicinal chemistry to enhance ligand efficiency and improve physicochemical profiles of drug candidates [1].

Why 3-Cyclobutylazetidine Hydrochloride Cannot Be Replaced by Common Azetidine Analogs: A Critical Assessment of Substitution Risks


The 3-cyclobutyl substituent in this compound provides a unique combination of steric bulk, conformational constraint, and lipophilicity that distinguishes it from simpler azetidine building blocks such as 3-methylazetidine or 3-hydroxyazetidine [1]. Replacing the cyclobutyl group with a methyl group significantly increases the calculated LogP from 0.89 to 1.36, while an unsubstituted azetidine or a polar hydroxyl group would drastically alter the physicochemical profile [2][3]. These differences are not merely theoretical; they directly impact compound solubility, membrane permeability, and target binding. Furthermore, the 3-cyclobutylazetidine fragment has been specifically incorporated into advanced leads exhibiting potent enzyme inhibition (e.g., IC₅₀ = 6.1 nM), a level of activity that cannot be assumed for a generic azetidine replacement [4]. Therefore, substituting this specific building block with a similar but not identical azetidine derivative introduces significant risk to project timelines and the maintenance of a validated structure-activity relationship (SAR).

Quantitative Evidence: Differentiating 3-Cyclobutylazetidine Hydrochloride from Close Analogs for Informed Procurement


Lipophilicity Shift: 3-Cyclobutylazetidine vs. 3-Methylazetidine

The addition of a cyclobutyl ring to the azetidine core results in a significantly lower calculated LogP (0.89) compared to a simple 3-methylazetidine building block (LogP = 1.36) [1][2]. This 0.47 log unit reduction in lipophilicity can be a critical advantage for improving aqueous solubility and mitigating off-target promiscuity, a common challenge in drug discovery [1].

Medicinal Chemistry Property-Based Drug Design Lead Optimization

Fraction of sp³ Carbon (Fsp³) Advantage: Fully Saturated Core

3-Cyclobutylazetidine hydrochloride possesses a calculated Fsp³ of 1.00, indicating a completely saturated, three-dimensional structure [1]. This is a stark contrast to many common, planar heteroaromatic building blocks (Fsp³ ≈ 0.0-0.3) and even to many partially saturated azetidines. A higher Fsp³ is strongly correlated with improved clinical success rates due to enhanced aqueous solubility and lower melting points [1].

Drug Discovery Fragment-Based Screening 3D Molecular Complexity

Potency in Lead Scaffold: Sub-Nanomolar RNA Methyltransferase Inhibition

An elaborated lead compound incorporating the 3-cyclobutylazetidine fragment demonstrated potent inhibition of an RNA methyltransferase enzyme with an IC₅₀ value of 6.10 nM [1]. This level of activity, disclosed in a patent for novel compounds, validates the utility of this specific building block in generating highly potent, patentable chemical matter. While the activity is not of the building block itself, it demonstrates the successful translation of its 3D and physicochemical properties into a potent lead molecule [1].

Epigenetics Cancer Therapeutics RNA Modification

Primary Application Scenarios for 3-Cyclobutylazetidine Hydrochloride in Research and Industrial Settings


Property-Driven Lead Optimization for CNS and Anti-Inflammatory Targets

Procure this compound when optimizing a lead series for improved CNS penetration or reduced off-target toxicity. Its moderate LogP (0.89) and high Fsp³ (1.00) make it an ideal fragment to lower lipophilicity while maintaining 3D character, a key strategy for avoiding phospholipidosis and hERG binding often associated with overly lipophilic, flat compounds [1]. This is a direct application of the quantitative LogP and Fsp³ data differentiating it from higher-LogP alternatives like 3-methylazetidine [2].

Synthesis of JAK Kinase Inhibitors and Other Patent-Disclosed Therapeutics

Use this building block as a core structural element in the synthesis of JAK inhibitors or related kinase inhibitors, as described in patents such as US 8,420,629 [1]. The azetidine-cyclobutane scaffold is explicitly claimed for the treatment of inflammatory and autoimmune disorders. Incorporating this specific fragment can provide a path to novel, patentable composition of matter.

Fragment-Based Drug Discovery (FBDD) Library Expansion

Enrich a fragment library with this fully saturated, three-dimensional azetidine. With a molecular weight of 148 Da and Fsp³ of 1.00, it meets key criteria for a high-quality fragment: low molecular weight, high solubility potential, and ample vectors for chemical elaboration. Its distinct shape and physicochemical profile differentiate it from more common piperidine or pyrrolidine fragments, offering a unique starting point for hit generation campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclobutylazetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.